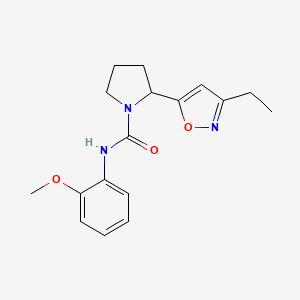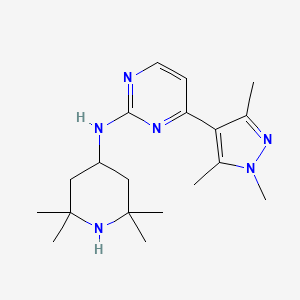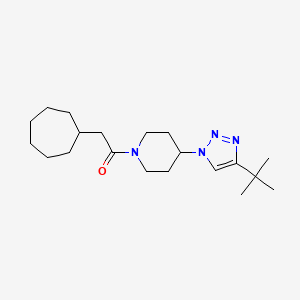
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential use in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the delta-opioid receptor. This receptor is primarily found in the central nervous system and is involved in the modulation of pain, anxiety, and addiction. Activation of the delta-opioid receptor by 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide results in the inhibition of neurotransmitter release, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression. In animal models, 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to decrease pain sensitivity, reduce anxiety-like behavior, and decrease opioid self-administration. Additionally, 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of addiction.
实验室实验的优点和局限性
One advantage of using 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the delta-opioid receptor, which allows for precise modulation of this receptor without affecting other opioid receptors. Additionally, 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioid agonists. However, one limitation of using 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study.
未来方向
There are a number of future directions for research on 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide and its effects on neurotransmitter systems in the brain.
合成方法
The synthesis of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-(3-ethyl-5-isoxazolyl)acetonitrile with 2-methoxyphenylmagnesium bromide, followed by the addition of 1-pyrrolidinecarboxylic acid chloride. The resulting compound is then purified by column chromatography to obtain 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in high yield and purity.
科学研究应用
2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders, including pain, anxiety, and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anxiolytic effects in models of anxiety. Additionally, 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.
属性
IUPAC Name |
2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-12-11-16(23-19-12)14-8-6-10-20(14)17(21)18-13-7-4-5-9-15(13)22-2/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSMVTKSEFKMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)

![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)

![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)
